Acide tauro-obéticholique

Vue d'ensemble

Description

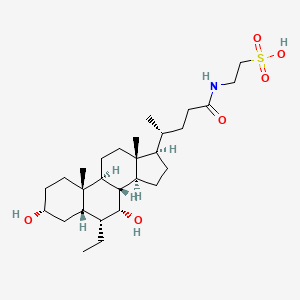

Obeticholic acid metabolite UPF-1443 is a chemical compound . It has a molecular formula of C28H49NO6S and a molecular weight of 527.76.

Synthesis Analysis

Obeticholic acid (OCA), a potential therapeutic agent for non-alcoholic fatty liver disease, has been studied for its treatment response rate. The upregulation of the alternative bile acid synthesis pathway increases the OCA treatment response rate .Molecular Structure Analysis

The IUPAC name for Obeticholic acid metabolite UPF-1443 is 2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl].Chemical Reactions Analysis

Obeticholic acid (OCA) or 6-alpha-ethyl-chenodeoxycholic acid is a semisynthetic modified bile acid derivative that acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid .Physical And Chemical Properties Analysis

Obeticholic acid metabolite UPF-1443 has a molecular formula of C28H49NO6S and a molecular weight of 527.76.Applications De Recherche Scientifique

Études pharmacocinétiques

Une nouvelle méthode a été développée pour l'estimation simultanée de l'acide obéticholique et de ses deux métabolites pharmacologiquement actifs, l'acide glyco-obéticholique et l'acide tauro-obéticholique dans le plasma humain {svg_1}. Cette méthode a été appliquée avec succès pour étudier la pharmacocinétique de ces composés après administration orale de comprimés d'acide obéticholique à des volontaires masculins en bonne santé {svg_2}.

Traitement de la stéatohépatite non alcoolique (NASH)

L'acide obéticholique, un agoniste du récepteur X de la farnésine, a montré qu'il améliorait les caractéristiques histologiques de la NASH {svg_3}. En tant que métabolite de l'acide obéticholique, l'this compound peut également jouer un rôle dans cette application thérapeutique.

Amélioration des indices adipeux et de la tolérance au glucose

Dans une étude, l'administration d'acide obéticholique a entraîné une amélioration des indices adipeux et de la tolérance au glucose {svg_4}. Étant donné que l'this compound est un métabolite de l'acide obéticholique, il peut contribuer à ces effets bénéfiques.

Rôle dans la recherche translationnelle en omics

Le spectromètre de masse Thermo Scientific™ Stellar™, une nouvelle solution qui combine un débit élevé, une sensibilité élevée et une simplicité d'utilisation, permet aux chercheurs de faire progresser leurs recherches translationnelles en omics et de réaliser des découvertes révolutionnaires plus efficacement {svg_5}. En tant que composé d'intérêt dans ces recherches, l'this compound pourrait être analysé à l'aide de cette technologie.

Rôle potentiel dans la phytoremédiation

Dans une étude, la co-application d'un brassinostéroïde de type 6-cétone et d'un chélateur métallique s'est avérée atténuer la toxicité du cadmium dans les plantules de Brassica juncea {svg_6}. Étant donné la similitude structurale de l'this compound avec les brassinostéroïdes de type 6-cétone, il pourrait avoir des applications potentielles dans la phytoremédiation.

Rôle potentiel dans les études de knock-out génique

Les kits Midiprep sont utilisés pour générer des constructs knock-out, qui sont essentiels pour les expériences de disruption génique ciblée {svg_7}. L'this compound, en raison de ses propriétés uniques, pourrait potentiellement être utilisé dans ces études.

Mécanisme D'action

Target of Action

Tauro-Obeticholic Acid, also known as Obeticholic Acid (OCA), is a semisynthetic derivative of the chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol . The primary targets of OCA are the Farnesoid-X-Receptor (FXR) and GPBAR1/TGR5 , a cell membrane G protein-coupled receptor for secondary bile acids . FXR is a nuclear receptor expressed in the liver and intestine .

Mode of Action

OCA acts as a selective ligand for the bile acid sensor, FXR . By activating FXR, it suppresses de novo synthesis of bile acids from cholesterol and increases transport of bile acids out of the hepatocytes . This limits the overall size of the circulating bile acid pool while promoting choleresis . In addition to FXR, OCA also activates GPBAR1/TGR5 .

Biochemical Pathways

The activation of FXR by OCA leads to the upregulation of the alternative bile acid synthesis pathway . This pathway involves the enzymes Cyp7b1 and muricholic acid . The upregulation of this pathway has been shown to increase the response rate to OCA treatment . Additionally, OCA exerts significant anti-inflammatory and anti-fibrotic activities, selectively inhibiting the processes of liver inflammation mediated by the nuclear factor (NF)-κB .

Pharmacokinetics

The pharmacokinetics of OCA involve its conjugation in the liver to active metabolites (glyco- and tauro-obeticholic acid) that undergo enterohepatic recirculation and conversion by intestinal microbiota back to obeticholic acid that is reabsorbed or excreted . The plasma OCA exposure increases with fibrosis stage but is a relatively poor predictor of hepatic OCA exposure .

Result of Action

The activation of FXR by OCA has been shown to attenuate the severity of liver fibrosis in patients with nonalcoholic steatohepatitis (NASH), but it has no efficacy in reversing the steatotic component of the disease . It also reduces the circulating levels of HDL-C and increases LDL-C . Treatment with OCA prevents activation of the p53 pathway in hepatocytes .

Action Environment

The action of OCA can be influenced by environmental factors such as the intestinal microbiome. The abundances of Bacteroidaceae, Parabacteroides, and Bacteroides, which were positively correlated with the alternative bile acid synthesis pathway, were higher in the OCA-responder group than in the non-responder group . Therefore, the intestinal microbiome can potentially influence the efficacy of OCA treatment .

Safety and Hazards

Orientations Futures

Obeticholic acid (OCA) is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH). The NDA from Intercept Pharmaceuticals was approved in November 2019 and obeticholic acid is expected to be granted full approval for this indication in 2020 .

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZXQTZLWHAKAC-NQGMLVFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863239-61-6 | |

| Record name | Obeticholic acid metabolite UPF-1443 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAURO-OBETICHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IG4XE90K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical method was used to study Tauro-obeticholic acid in the provided research? What were the advantages of this method?

A1: The researchers utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify Obeticholic acid and its metabolites, including Tauro-obeticholic acid, in human plasma samples []. This approach offers several advantages:

Q2: How was the LC-MS/MS method validated for the analysis of Tauro-obeticholic acid?

A2: The researchers validated the LC-MS/MS method according to the stringent guidelines established by the United States Food and Drug Administration (US FDA) and the European Medicines Agency (EMA) []. This validation process likely involved assessing various parameters, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)

![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)

![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)

![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)